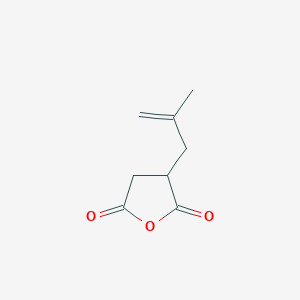
3-Furoic acid, 5-formyl-2-trifluoromethyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Furoic acid, 5-formyl-2-trifluoromethyl-, ethyl ester is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as FTFE and is synthesized using specific methods to ensure its purity and effectiveness. In
Wissenschaftliche Forschungsanwendungen
FTFE has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of FTFE is in the field of organic electronics. FTFE has been shown to have excellent electron-transport properties, making it a promising material for use in organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
Wirkmechanismus
The mechanism of action of FTFE is not fully understood, but it is believed to be related to its electron-transport properties. FTFE has been shown to have a high electron affinity, which allows it to efficiently transport electrons in organic electronic devices. Additionally, FTFE has been shown to have a low reorganization energy, which allows it to efficiently transfer charges across interfaces.
Biochemische Und Physiologische Effekte
FTFE has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that FTFE may have antioxidant properties, which could make it a potential candidate for use in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of FTFE is its excellent electron-transport properties, which make it a promising material for use in organic electronic devices. Additionally, FTFE is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of FTFE is its high cost, which may limit its use in some research applications.
Zukünftige Richtungen
For FTFE research include the development of new synthesis methods, further studies on its mechanism of action, and exploration of its potential use in other fields.
Synthesemethoden
FTFE is synthesized using a specific method that involves the reaction of 3-furoic acid with ethyl trifluoroacetate in the presence of a catalyst. The resulting product is purified through a series of steps to ensure its purity and effectiveness. This synthesis method has been optimized to produce FTFE in high yields and with high purity.
Eigenschaften
CAS-Nummer |
17515-79-6 |
|---|---|
Produktname |
3-Furoic acid, 5-formyl-2-trifluoromethyl-, ethyl ester |
Molekularformel |
C9H7F3O4 |
Molekulargewicht |
236.14 g/mol |
IUPAC-Name |
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate |
InChI |
InChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(4-13)16-7(6)9(10,11)12/h3-4H,2H2,1H3 |
InChI-Schlüssel |
GGAGOWASDNUXJD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C1)C=O)C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C1=C(OC(=C1)C=O)C(F)(F)F |
Andere CAS-Nummern |
17515-79-6 |
Synonyme |
3-Furoic acid, 5-formyl-2-trifluoromethyl, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



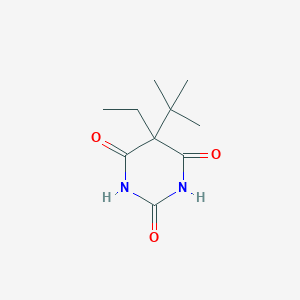
![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)
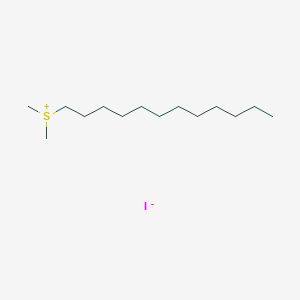
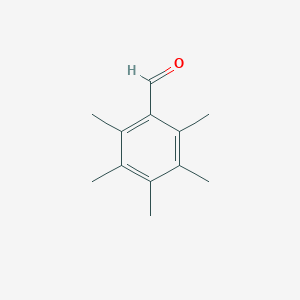
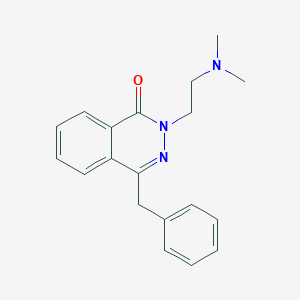
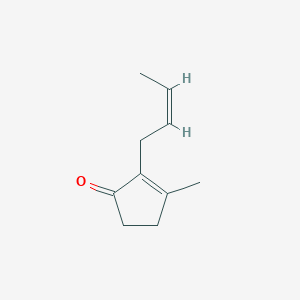
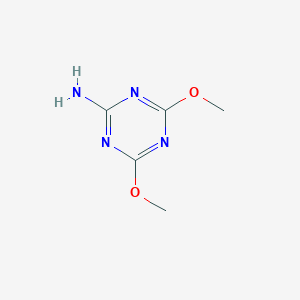

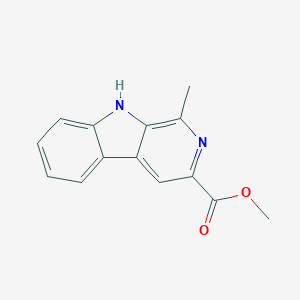
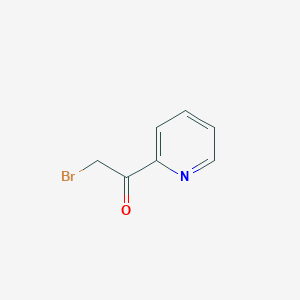
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)
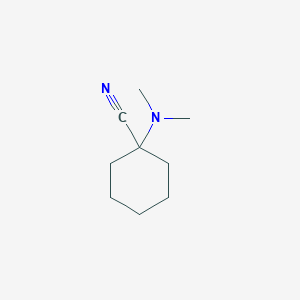
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
